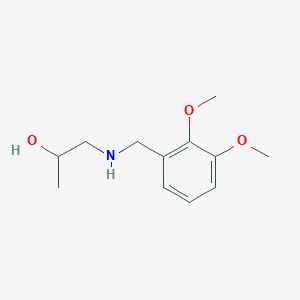
1-(2,3-Dimethoxy-benzylamino)-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, abbreviated as DMBAP, is an organic compound with a variety of uses in the medical and scientific fields. It is used as a research tool for studying the effects of certain biochemical and physiological processes, and as a reagent for synthesizing other compounds. DMBAP has a wide range of applications, from drug development to analytical chemistry.
科学的研究の応用
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
1-(2,3-Dimethoxy-benzylamino)-propan-2-ol derivatives have been studied for their affinity to beta-1 and beta-2-adrenoceptors. These studies have confirmed the substantial cardioselectivity of these compounds, particularly when compared to those with a 1-(4-hydroxyphenethyl) group. Such compounds demonstrate high affinity for the beta-1-adrenoceptor of rat ventricular muscle, suggesting potential applications in cardiovascular pharmacology (Rzeszotarski et al., 1979).
Radiosynthesis Applications
This compound has been used in the asymmetric synthesis of precursors for automated radiosynthesis, such as S-[11C]CGP 12177, a radioligand for beta-adrenergic receptors. This is particularly useful in positron emission tomography (PET) imaging studies (Brady et al., 1991).
Antifungal Agents
Derivatives of this compound have been synthesized and evaluated for their antifungal activities. Some of these compounds, specifically those with a triazole component, showed significant antifungal activity against strains like Candida albicans, indicating potential use in antifungal pharmacotherapy (Tang et al., 2013).
Herbicide Research
This compound has been used in the synthesis of herbicidal ingredients such as ZJ0273, a broad-spectrum herbicide. Research has been conducted on the synthesis of labeled versions of ZJ0273 using tritium and carbon-14 for studying the metabolism, mode of action, environmental behavior, and fate of this herbicide (Yang et al., 2008).
Structural and Spectroscopic Studies
There have been studies involving the crystal structures of derivatives of this compound. These studies offer insights into the conformational aspects of such compounds, which can be crucial for understanding their interaction with biological targets (Nitek et al., 2020).
Nonlinear Optical Properties
Research has also been conducted on the nonlinear optical properties of derivatives of this compound, which could have applications in optoelectronics and photonics. Such studies help in understanding the charge transfer interactions and the potential for developing new materials for optical applications (Sreenath et al., 2018).
特性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(14)7-13-8-10-5-4-6-11(15-2)12(10)16-3/h4-6,9,13-14H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOPFKSHQYCYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C(=CC=C1)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)


![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)





